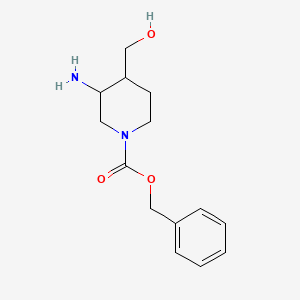

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13761114

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O3 |

|---|---|

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H20N2O3/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |

| Standard InChI Key | FFGMZFXMCXZRDH-UHFFFAOYSA-N |

| SMILES | C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is chemically defined by its CAS number 1935184-58-9, molecular formula C₁₄H₂₀N₂O₃, and molecular weight 264.32 g/mol . Its structure includes:

-

A piperidine backbone with a six-membered nitrogen-containing ring.

-

A 3-amino group (NH₂) and 4-hydroxymethyl group (CH₂OH) as functional substituents.

-

A benzyl carbamate group (O-Cbz) at the 1-position of the piperidine ring, serving as a protecting group for the amine.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1935184-58-9 | |

| Molecular Formula | C₁₄H₂₀N₂O₃ | |

| Molecular Weight | 264.32 g/mol | |

| SMILES | N[C@H]1CN(C(=O)OCC2=CC=CC=C2)CC[C@@H]1O | |

| Suppliers | JW & Y Pharmlab Co., Ltd. |

The compound’s stereochemistry is critical, with the (3S,4R) configuration being a common variant (CAS 2382094-59-7) .

Synthetic Routes and Key Intermediates

The synthesis of benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step protocols, leveraging protecting-group strategies and stereoselective modifications.

General Synthetic Approach

-

Piperidine Ring Formation: Constructed via cyclization reactions or reduction of imino intermediates.

-

Introduction of Functional Groups:

-

3-Amino Group: Introduced via reductive amination or nucleophilic substitution.

-

4-Hydroxymethyl Group: Installed through hydroxymethylation or epoxide ring-opening.

-

-

Benzyl Carbamate Protection: Achieved using benzyl chloroformate or benzyl carbonate under basic conditions.

Key Intermediates

-

3-Amino-4-(hydroxymethyl)piperidine: A precursor requiring protection at the 1-position.

-

Benzyl 3-Aminopiperidine-1-carboxylate: A related intermediate (CAS 711002-74-3) lacking the hydroxymethyl group .

Physical and Chemical Properties

The compound’s properties are influenced by its polar functional groups and aromatic substituents.

| Property | Value | Source |

|---|---|---|

| Purity | ≥97% | |

| Solubility | Slightly soluble in water | |

| Storage Conditions | 2–8°C, protected from light | |

| Flash Point | Not explicitly reported | — |

| LogP | ~2.27 (estimated) |

The benzyl carbamate group enhances lipophilicity, facilitating membrane permeability in biological systems .

Applications in Medicinal Chemistry

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate serves as a scaffold for synthesizing bioactive molecules, particularly in:

Peptidomimetic Design

The compound’s amino and hydroxymethyl groups enable hydrogen bonding with biological targets, mimicking peptide interactions. Its derivatives are explored in:

-

Protease Inhibitors: Targeting enzymes like HIV protease or matrix metalloproteases.

-

Neurotransmitter Modulators: Interfering with serotonin or dopamine pathways.

Anticancer Research

While direct data on this compound is limited, structurally related piperidine derivatives (e.g., benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, CAS 1356339-31-5) exhibit cytotoxicity through:

-

DNA Intercalation: Disrupting nucleic acid replication.

Research Challenges and Future Directions

Despite its potential, challenges remain in optimizing its synthesis and biological activity:

Stereochemical Control

Achieving high enantiopurity (e.g., (3S,4R) or (3R,4S) configurations) requires stereoselective methods, such as asymmetric hydrogenation or chiral resolution .

Functionalization Limitations

The hydroxymethyl group may undergo unintended oxidation or esterification during synthesis, necessitating careful reaction conditions.

Biological Evaluation

Further studies are needed to assess:

-

Cytotoxicity Profiles: In vitro and in vivo efficacy.

-

Metabolic Stability: Resistance to enzymatic degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume